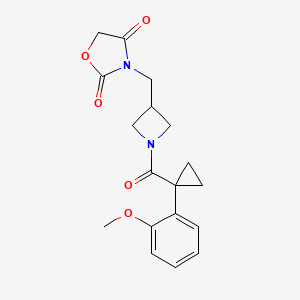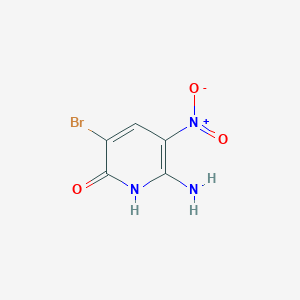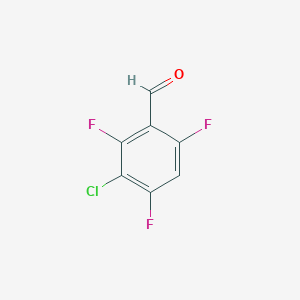![molecular formula C26H19N3O4 B2543996 3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921775-58-8](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H19N3O4 and its molecular weight is 437.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
A novel method for the synthesis of heterocycles like 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which share structural similarities with the compound of interest, has been developed. These heterocycles are significant in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties. The synthesis involves refluxing an equimolar mixture of reagents, including electron-rich 3,4-methylenedioxyphenol, under specific conditions to yield pure materials with varying yields. This method addresses the limitations of existing synthesis techniques, which were generally restricted to unsubstituted or single-substituted nitrogen atoms within the heterocycle framework (Osyanin et al., 2014).
Antimicrobial Activity
Mono- and disubstituted [(tetrahydro-2,4-dioxopyrimidin-1(2H)-yl)phenoxy]naphthalene-1,4-diones, with structural resemblance to the compound , were synthesized and evaluated for their antimicrobial activity. The study investigated their stability in alkaline and acidic media and found that some compounds showed promising antimicrobial activity against various pathogens, including Staphylococcus aureus and Candida tenuis. This highlights the potential of these compounds in developing new antimicrobial agents (Voskienė et al., 2011).
Optical and Electronic Properties
The study of pyridyl substituted 4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides revealed their luminescent properties in both DMF solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solution. Their aggregation enhanced emission (AEE) behavior depends on solvent polarity, and they exhibit multi-stimuli responsive properties, including mechanochromic behavior. Such compounds are valuable for applications in optical materials and sensors (Srivastava et al., 2017).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione core followed by the addition of the benzodioxol and naphthalenylmethyl groups.", "Starting Materials": [ "2-aminopyridine", "ethyl acetoacetate", "benzaldehyde", "naphthalene", "1,3-benzodioxole", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "potassium carbonate", "dimethylformamide", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione core", "a. Dissolve 2-aminopyridine (1.0 g) in ethanol (10 mL) and add ethyl acetoacetate (1.2 g).", "b. Add a catalytic amount of sulfuric acid and reflux the mixture for 4 hours.", "c. Cool the mixture and add water (10 mL).", "d. Extract the product with diethyl ether (3 x 10 mL) and dry over anhydrous potassium carbonate.", "e. Concentrate the product under reduced pressure to obtain the pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione core.", "Step 2: Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione", "a. Dissolve the pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione core (0.5 g) in dimethylformamide (10 mL).", "b. Add sodium hydroxide (0.5 g) and 1,3-benzodioxole (0.6 g) and reflux the mixture for 2 hours.", "c. Cool the mixture and add water (10 mL).", "d. Extract the product with diethyl ether (3 x 10 mL) and dry over anhydrous potassium carbonate.", "e. Concentrate the product under reduced pressure to obtain the intermediate product.", "f. Dissolve the intermediate product in ethanol (10 mL) and add sodium acetate (0.5 g) and naphthalene (0.6 g).", "g. Reflux the mixture for 2 hours.", "h. Cool the mixture and add water (10 mL).", "i. Extract the product with diethyl ether (3 x 10 mL) and dry over anhydrous potassium carbonate.", "j. Concentrate the product under reduced pressure to obtain the final product." ] } | |
CAS番号 |
921775-58-8 |
分子式 |
C26H19N3O4 |
分子量 |
437.455 |
IUPAC名 |
3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H19N3O4/c30-25-24-21(9-4-12-27-24)28(15-19-7-3-6-18-5-1-2-8-20(18)19)26(31)29(25)14-17-10-11-22-23(13-17)33-16-32-22/h1-13H,14-16H2 |
InChIキー |
JJLVFOOYXXWWJF-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC5=CC=CC6=CC=CC=C65 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B2543917.png)


![5-methyl-2,4-dioxo-3-phenyl-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2543921.png)
![1-[[1-(2-Chloropropanoyl)piperidin-3-yl]methyl]-3-(4-fluorophenyl)urea](/img/structure/B2543923.png)

![4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B2543927.png)
![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2543931.png)
![(1S,9R)-11-(3-aminopropanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B2543932.png)


![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2543935.png)
![5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2543936.png)
